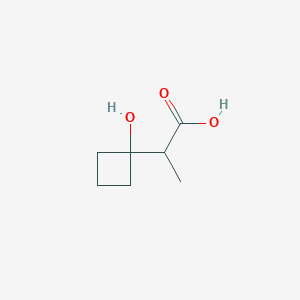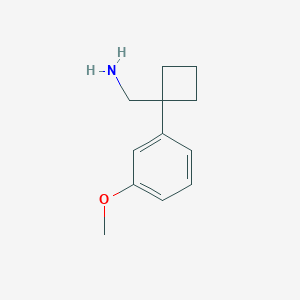
(1-(3-Methoxyphenyl)cyclobutyl)methanamine
Übersicht
Beschreibung
“(1-(3-Methoxyphenyl)cyclobutyl)methanamine” is a research chemical compound with the CAS number 92902-95-9 . It has a molecular weight of 191.27 and a molecular formula of C12H17NO . The IUPAC name for this compound is [1-(3-methoxyphenyl)cyclobutyl]methanamine .
Molecular Structure Analysis
The compound has a canonical SMILES representation as COC1=CC=CC(=C1)C2(CCC2)CN . The InChI representation is InChI=1S/C12H17NO/c1-14-11-5-2-4-10(8-11)12(9-13)6-3-7-12/h2,4-5,8H,3,6-7,9,13H2,1H3 .Physical And Chemical Properties Analysis
The compound has a boiling point of 306.6 ℃ at 760 mmHg and a density of 1.048 g/cm^3 . It also has a LogP value of 2.77590, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Atmospheric Reactivity and Environmental Implications
Methoxyphenols, which share a functional group similar to the one mentioned, have been studied for their atmospheric reactivity, particularly in relation to biomass burning and air quality. Methoxyphenols are emitted during lignin pyrolysis and serve as potential tracers for biomass burning. Their reactions with atmospheric radicals (OH and NO3) are a significant pathway for degradation, contributing to secondary organic aerosol (SOA) formation. This understanding aids in assessing air pollution sources and effects on human health and climate change (Liu, Chen, & Chen, 2022).
Bioactive Properties and Pharmacological Applications
The pharmacological and toxicological properties of various psychoactive substances, including methoxetamine and MDMA, which belong to the same class as the compound , have been explored for their potential medicinal and therapeutic applications. Methoxetamine, a structural analog to ketamine, has been investigated for its effects on dopamine neurotransmission and potential rapid antidepressant activities. These studies suggest a need for further investigation into the therapeutic potential of similar compounds (Zanda et al., 2016).
Chemical Synthesis and Applications in Natural Products
Research on the synthesis and application of compounds with similar structural features, such as those involving methoxyphenyl groups, has been conducted. For instance, Lawesson's reagent, used in the synthesis of macrocyclic natural products, shows the versatility of such compounds in chemical synthesis. The review on Lawesson's reagent outlines its application in constructing key heterocyclic fragments in natural products, highlighting the significance of these compounds in medicinal chemistry and drug development (Larik et al., 2017).
Neuroprotective Mechanisms and Therapeutic Potential
The neuroprotective mechanisms of certain compounds, such as citicoline, which shares similarities in molecular functionality with the compound , have been thoroughly reviewed. Studies suggest that these compounds may offer neuroprotective benefits in cerebral ischemia by modulating phospholipid metabolism and attenuating oxidative stress. This line of research opens up potential therapeutic applications for similar compounds in treating neurodegenerative diseases (Hatcher & Dempsey, 2002).
Melatonin and Its Multifunctional Role in Plants
Melatonin, a compound with a methoxy group similar to "(1-(3-Methoxyphenyl)cyclobutyl)methanamine", has been extensively studied for its role in plants. It is involved in regulating growth, development, and stress responses in horticultural crops. Melatonin acts as an antioxidant, promoting resistance against environmental stressors. Research in this area emphasizes the potential of melatonin in improving agricultural productivity and crop resilience to climate change (Bose & Howlader, 2020).
Eigenschaften
IUPAC Name |
[1-(3-methoxyphenyl)cyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-11-5-2-4-10(8-11)12(9-13)6-3-7-12/h2,4-5,8H,3,6-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUFPFSPWRRXFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651742 | |
| Record name | 1-[1-(3-Methoxyphenyl)cyclobutyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Methoxyphenyl)cyclobutyl)methanamine | |
CAS RN |
92902-95-9 | |
| Record name | 1-[1-(3-Methoxyphenyl)cyclobutyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B1453578.png)
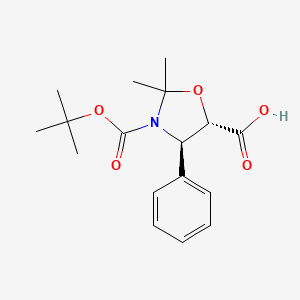
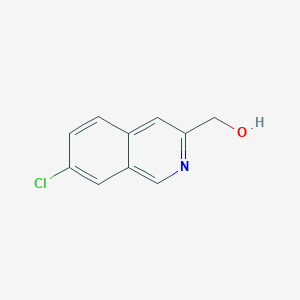

![[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453585.png)



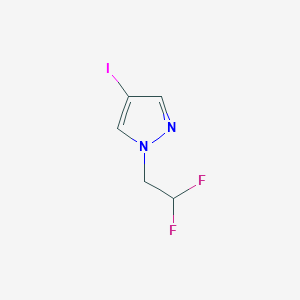

![1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1453596.png)

